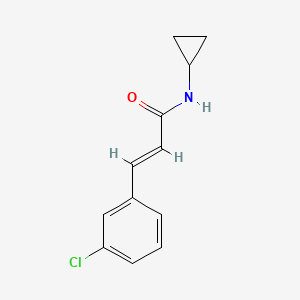
3-(3-chlorophenyl)-N-cyclopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.78 g/mol.
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the formation of 3-(3-chlorophenyl)-N-cyclopropylacrylamide complexes that bind to the tooth surface and release calcium and phosphate ions. These ions then combine with fluoride ions to form fluorapatite, which is more resistant to acid attacks than hydroxyapatite. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also stabilizes amorphous calcium phosphate, which prevents its conversion to hydroxyapatite and promotes its deposition on the tooth surface.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have a positive effect on the biochemical and physiological properties of tooth enamel. It promotes the deposition of calcium and phosphate ions, which increases the mineral density of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also inhibits the demineralization of tooth enamel by reducing the solubility of hydroxyapatite. Furthermore, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have antibacterial properties, which can help prevent the growth of cariogenic bacteria in the oral cavity.
実験室実験の利点と制限
3-(3-chlorophenyl)-N-cyclopropylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to prepare solutions for experiments. However, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has some limitations. It is not suitable for experiments that require the use of organic solvents or high temperatures. It is also sensitive to pH changes, which can affect its stability and activity.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-N-cyclopropylacrylamide. One area of interest is the development of new formulations of 3-(3-chlorophenyl)-N-cyclopropylacrylamide that can enhance its remineralization properties. Another area of interest is the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in combination with other compounds to improve its antibacterial properties. Additionally, the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in other areas of dentistry, such as orthodontics and periodontics, is an area of potential research. Finally, the development of new methods for the delivery of 3-(3-chlorophenyl)-N-cyclopropylacrylamide, such as nanoparticles and hydrogels, is an area of ongoing research.
合成法
The synthesis of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the reaction between 3-chlorophenylacrylamide and cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential to prevent dental caries. It is believed that 3-(3-chlorophenyl)-N-cyclopropylacrylamide can remineralize tooth enamel by promoting the deposition of calcium and phosphate ions. This mechanism is based on the ability of 3-(3-chlorophenyl)-N-cyclopropylacrylamide to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the main mineral component of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide has also been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIKHRXRQWFJQC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

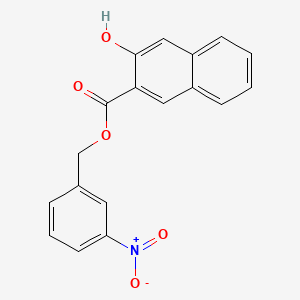
![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
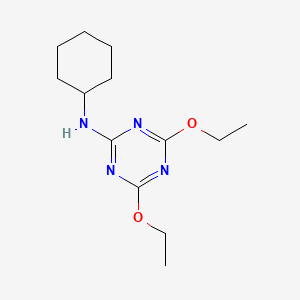

![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
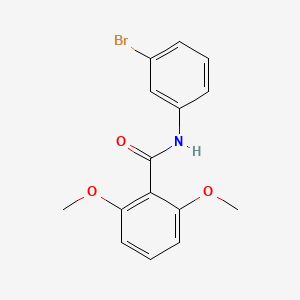
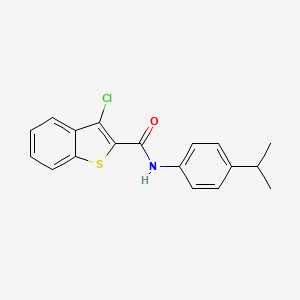
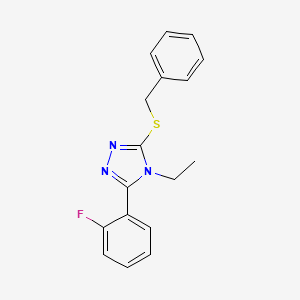


![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)